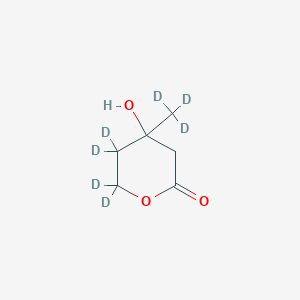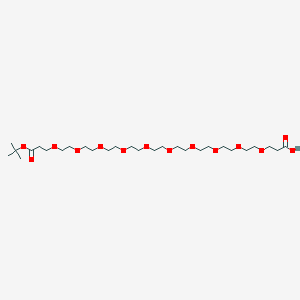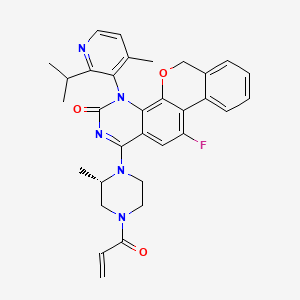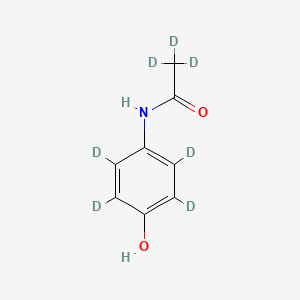
Vitamin K1-13C6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is primarily used as an internal standard in various analytical applications, particularly in liquid chromatography-mass spectrometry (LC-MS) for the quantification of Vitamin K1 in biological samples . Vitamin K1 itself is a fat-soluble vitamin essential for blood coagulation, bone metabolism, and vascular health .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Vitamin K1-13C6 involves the incorporation of carbon-13 isotopes into the phylloquinone molecule. This is typically achieved through chemical synthesis using labeled precursors. The specific synthetic routes and reaction conditions can vary, but they generally involve multi-step organic synthesis techniques to ensure the incorporation of the carbon-13 isotopes at the desired positions in the molecule .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of labeled carbon sources and advanced organic synthesis techniques to produce the compound in sufficient quantities for commercial use. The production process is optimized for yield, purity, and cost-effectiveness .
化学反応の分析
Types of Reactions
Vitamin K1-13C6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form Vitamin K1-2,3-epoxide.
Reduction: It can be reduced back to its hydroquinone form.
Substitution: Various substitution reactions can occur, particularly at the quinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen and hydrogen peroxide under mild conditions.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Substitution reactions often require specific catalysts and solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions include Vitamin K1-2,3-epoxide, hydroquinone derivatives, and various substituted quinones .
科学的研究の応用
Vitamin K1-13C6 is widely used in scientific research due to its stable isotope labeling, which allows for precise quantification and tracking in various studies. Some key applications include:
作用機序
Vitamin K1-13C6, like its non-labeled counterpart, acts as a cofactor for the enzyme gamma-glutamyl carboxylase. This enzyme is responsible for the carboxylation of specific glutamate residues in vitamin K-dependent proteins, which are crucial for blood coagulation and bone metabolism . The labeled compound allows researchers to study these processes in detail by tracking the labeled carbon atoms through various metabolic pathways .
類似化合物との比較
Vitamin K1-13C6 is unique due to its stable isotope labeling, which distinguishes it from other forms of Vitamin K1. Similar compounds include:
Vitamin K1 (Phylloquinone): The non-labeled form of Vitamin K1, essential for blood coagulation and bone health.
Vitamin K2 (Menaquinone): A group of compounds with similar functions but different structures and sources.
Vitamin K3 (Menadione): A synthetic form of Vitamin K used in animal feed and some medical applications.
This compound’s uniqueness lies in its ability to serve as a precise internal standard for analytical applications, providing accurate and reliable data in research studies .
特性
分子式 |
C31H46O2 |
|---|---|
分子量 |
456.7 g/mol |
IUPAC名 |
2-methyl-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]naphthalene-1,4-dione |
InChI |
InChI=1S/C31H46O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,18-20,22-24H,9-17,21H2,1-6H3/b25-20+/t23-,24-/m1/s1/i7+1,8+1,18+1,19+1,28+1,29+1 |
InChIキー |
MBWXNTAXLNYFJB-WNHYLWKYSA-N |
異性体SMILES |
CC1=C(C(=O)[13C]2=[13CH][13CH]=[13CH][13CH]=[13C]2C1=O)C/C=C(\C)/CCC[C@H](C)CCC[C@H](C)CCCC(C)C |
正規SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCCC(C)CCCC(C)CCCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[[2-[(Z)-[(8R,9S,13S,14S,17R)-3,17-dihydroxy-13-methyl-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-ylidene]amino]oxyacetyl]amino]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B12417696.png)
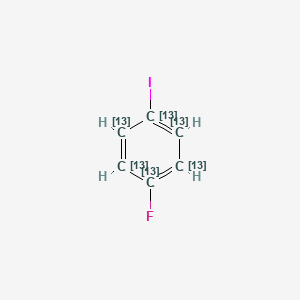

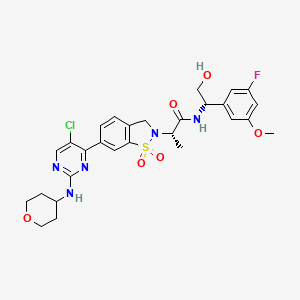

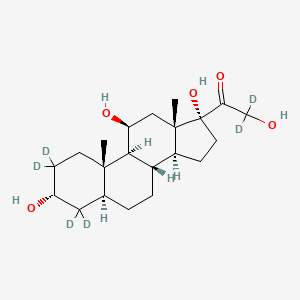
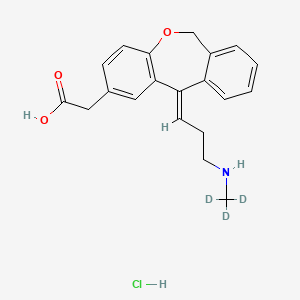

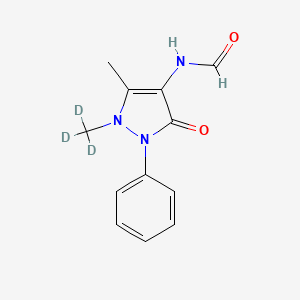
![4-[2-Hydroxy-3-[(1-methylethyl-d7)amino]propoxy]-1-naphthalenyl beta-D-glucopyranosiduronic Acid](/img/structure/B12417747.png)
